4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
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Overview
Description
Bile acids are natural steroid amphipathic compounds formed through cholesterol oxidation in the liver, playing a crucial role in regulating lipid metabolism . They facilitate the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized by the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent, and specific conditions including an initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions result in a high current efficiency and productivity of 7-ketolithocholic acid .
Industrial Production Methods: The industrial production of 7-Ketodeoxycholic acid often involves the electrochemical reduction of 7-ketolithocholic acid in the presence of short-chain alcohols and specific additives to enhance stereoselectivity . This method is environmentally friendly and offers high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: The indirect electrooxidation of chenodeoxycholic acid to synthesize 7-ketolithocholic acid.
Common Reagents and Conditions:
Major Products Formed:
Reduction: Ursodeoxycholic acid and chenodeoxycholic acid.
Oxidation: 7-ketolithocholic acid.
Scientific Research Applications
7-Ketodeoxycholic acid is widely used in various scientific research fields, including:
Mechanism of Action
7-Ketodeoxycholic acid exerts its effects by acting as an intermediate in the hepatic transformation of chenodeoxycholic acid to ursodeoxycholic acid . This transformation involves the reduction of the ketone group in 7-ketolithocholic acid, leading to the formation of ursodeoxycholic acid and chenodeoxycholic acid . The compound impacts various aspects of cholesterol, glucose, and energy balance, making it a crucial component in lipid metabolism .
Comparison with Similar Compounds
Ursodeoxycholic acid: A bile acid used clinically for treating liver diseases.
Chenodeoxycholic acid: Another bile acid involved in lipid metabolism and bile acid synthesis.
Deoxycholic acid: A bile acid used in the digestion and absorption of fats.
Uniqueness: 7-Ketodeoxycholic acid is unique due to its role as an intermediate in the transformation of chenodeoxycholic acid to ursodeoxycholic acid . Its ability to undergo specific electrochemical reactions with high stereoselectivity makes it valuable for large-scale production and research applications .
Properties
IUPAC Name |
4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPKKNRWFXMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862467 |
Source
|
Record name | 3,12-Dihydroxy-7-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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